molecular formula C26H26FN5O B10907650 (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10907650
M. Wt: 443.5 g/mol
InChI Key: SSZALPFMSMZIBY-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate pyrazolopyridine compound and 4-(3-fluorobenzyl)piperazine.

    Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or reduced aromatic systems.

    Substitution: Formation of substituted aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
  • Explored for its antimicrobial properties against various bacterial and fungal strains.

Industry:

  • Utilized in the development of novel pharmaceuticals and agrochemicals.
  • Employed in material science for the synthesis of functional materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyrazolopyridine Core:

      Starting Materials: 3,6-dimethyl-1-phenylpyrazole and 2-chloropyridine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells.

Molecular Targets and Pathways:

    CDKs: Inhibition leads to cell cycle arrest.

    Receptors: Interaction with G-protein coupled receptors (GPCRs) can modulate various signaling pathways.

Comparison with Similar Compounds

  • (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
  • (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

Uniqueness:

  • The specific positioning of the fluorine atom on the benzyl group can significantly influence the compound’s biological activity and binding affinity to targets.
  • The presence of the pyrazolopyridine core provides a unique scaffold that can be further modified to enhance its pharmacological properties.

This detailed overview should provide a comprehensive understanding of (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H26FN5O

Molecular Weight

443.5 g/mol

IUPAC Name

(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H26FN5O/c1-18-15-23(24-19(2)29-32(25(24)28-18)22-9-4-3-5-10-22)26(33)31-13-11-30(12-14-31)17-20-7-6-8-21(27)16-20/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

SSZALPFMSMZIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F

Origin of Product

United States

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